
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a hydroxymethyl group at the 3-position, a methyl group at the 1-position, and a carbonitrile group at the 6-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as LiAlH4 or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), H2/Pd-C (Hydrogenation with palladium on carbon)
Substitution: HNO3 (Nitric acid), Br2 (Bromine), SO3 (Sulfur trioxide)
Major Products Formed
Oxidation: 3-(Formyl)-1-methyl-1H-indole-6-carbonitrile, 3-(Carboxyl)-1-methyl-1H-indole-6-carbonitrile
Reduction: 3-(Hydroxymethyl)-1-methyl-1H-indole-6-amine
Substitution: 3-(Hydroxymethyl)-1-methyl-5-nitro-1H-indole-6-carbonitrile, 3-(Hydroxymethyl)-1-methyl-5-bromo-1H-indole-6-carbonitrile
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . Additionally, the indole ring system can interact with various biological macromolecules, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Hydroxymethyl)-1-methyl-1H-indole-5-carbonitrile
- 3-(Hydroxymethyl)-1-methyl-1H-indole-7-carbonitrile
- 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carboxamide
Uniqueness
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 3-position and the carbonitrile group at the 6-position provides distinct properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1-methylindole-6-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-6-9(7-14)10-3-2-8(5-12)4-11(10)13/h2-4,6,14H,7H2,1H3 |
Clave InChI |
WXMZZUJVAMUBGV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=C2)C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


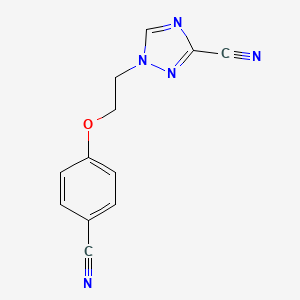

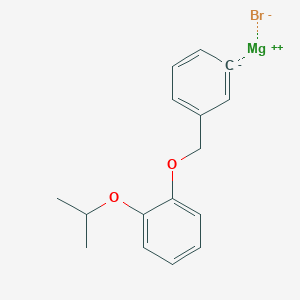
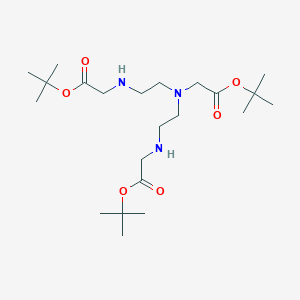

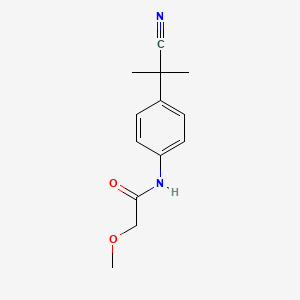


![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
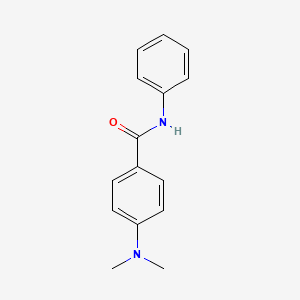


![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

